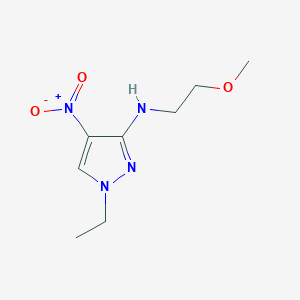
1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyethyl group, and a nitro group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1-Ethyl-N-(2-methoxyethyl)-4-amino-1H-pyrazol-3-amine.
Reduction: 1-Ethyl-N-(2-methoxyethyl)-4-hydroxylamino-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects.
類似化合物との比較
Similar Compounds
1-Ethyl-N-(2-methoxyethyl)piperidin-4-amine: Similar in structure but lacks the nitro group and pyrazole ring.
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar pyrazole core but different functional groups.
N-Ethyl-N’-(2-methoxyethyl)ethanediamide: Similar functional groups but different core structure.
Uniqueness
1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is unique due to the combination of its pyrazole ring, nitro group, and methoxyethyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-ethyl-N-(2-methoxyethyl)-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-3-11-6-7(12(13)14)8(10-11)9-4-5-15-2/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMDJMDJDTZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
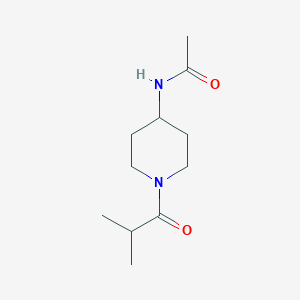
![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)
![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)
![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)
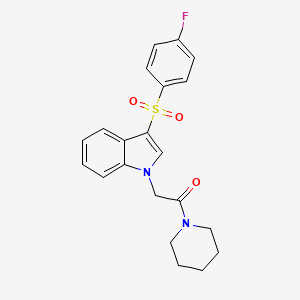
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)
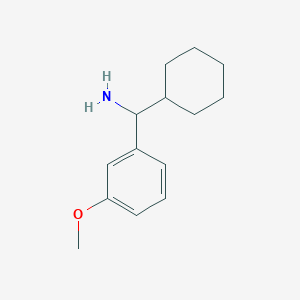
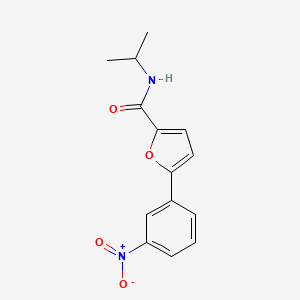
![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)
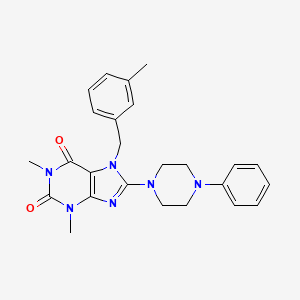

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)
